1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features both pyridine and benzimidazole moieties
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by cyclization to incorporate the pyridine moiety .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. Copper-catalyzed multicomponent reactions have been reported to be effective, providing high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole and pyridine derivatives .
Scientific Research Applications
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific optical and electronic properties
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares structural similarities and is also used in medicinal chemistry for its biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various applications.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its dual presence of pyridine and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This duality allows for diverse applications and interactions that are not as pronounced in similar compounds.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKBIBPHHBNVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008921 | |
Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-86-9 | |
Record name | 2-Benzimidazolinone, 1-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089659869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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